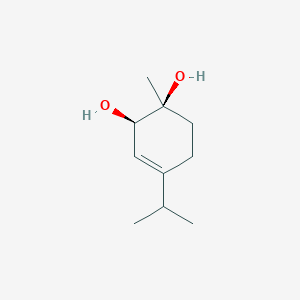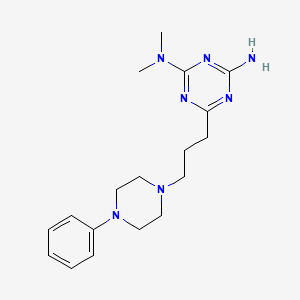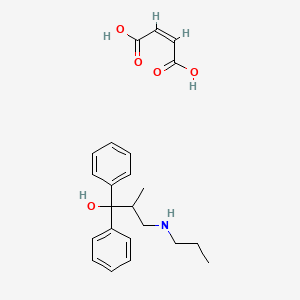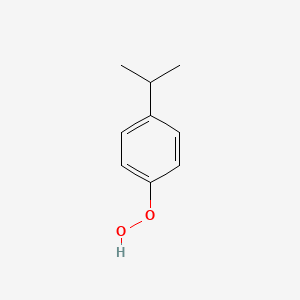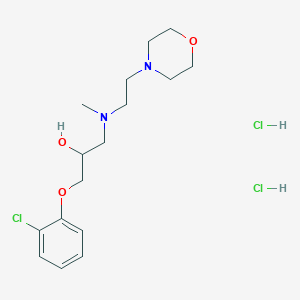
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of o-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Amination Reaction: The chlorophenoxy intermediate is then reacted with a secondary amine, such as methyl(2-morpholinoethyl)amine, under controlled conditions to form the desired product.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 1-(o-Bromophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
Comparison
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the o-chloro substituent may influence its reactivity and binding affinity in various applications.
Properties
CAS No. |
21269-35-2 |
|---|---|
Molecular Formula |
C16H27Cl3N2O3 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-[methyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c1-18(6-7-19-8-10-21-11-9-19)12-14(20)13-22-16-5-3-2-4-15(16)17;;/h2-5,14,20H,6-13H2,1H3;2*1H |
InChI Key |
AXSHYWUSRNZXNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


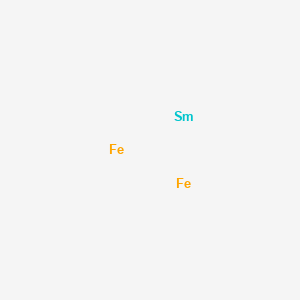



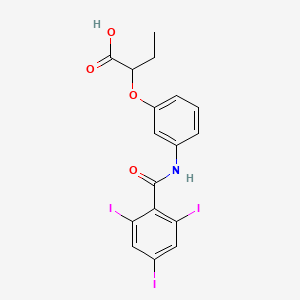
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
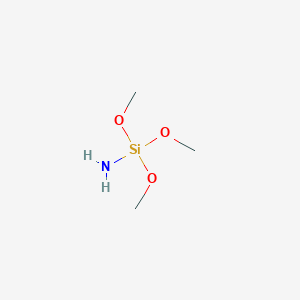


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
